1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a 2-methoxyethoxy group. Such compounds are often used as intermediates in organic synthesis and have various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. The preparation can be achieved through the following steps:
Etherification: The 2-methoxyethoxy group can be introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, depending on the reagents used.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds that can act as inhibitors or modulators of biological pathways.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of multiple halogen atoms and the 2-methoxyethoxy group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene can be compared with other polyhalo substituted benzenes, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the 2-methoxyethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-4-fluorobenzene: Contains only bromine and fluorine atoms, limiting its reactivity compared to the tri-halogenated compound.
1-Bromo-3-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different positional isomerism, affecting its chemical behavior.
The unique combination of halogen atoms and the 2-methoxyethoxy group in this compound provides distinct reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
943830-18-0 |
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Molecular Formula |
C9H9BrClFO2 |
Molecular Weight |
283.52 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H9BrClFO2/c1-13-4-5-14-9-7(11)3-2-6(10)8(9)12/h2-3H,4-5H2,1H3 |
InChI Key |
CAXNQRXBWNIAMU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1F)Br)Cl |
Origin of Product |
United States |
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